molecular formula C14H10CaO10S2 B14488819 calcium;5-formyl-2-hydroxybenzenesulfonate CAS No. 63468-54-2

calcium;5-formyl-2-hydroxybenzenesulfonate

Cat. No.: B14488819
CAS No.: 63468-54-2
M. Wt: 442.4 g/mol
InChI Key: ZFUPEGJLKOYKFG-UHFFFAOYSA-L
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Description

Calcium;5-formyl-2-hydroxybenzenesulfonate is an organic compound with the molecular formula C7H5CaO5S It is a calcium salt of 5-formyl-2-hydroxybenzenesulfonic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium;5-formyl-2-hydroxybenzenesulfonate typically involves the formylation of 2-hydroxybenzenesulfonic acid. The formylation reaction introduces a formyl group (-CHO) into the aromatic ring of 2-hydroxybenzenesulfonic acid. This can be achieved using various formylating agents such as formic acid, formic anhydride, or formyl chloride under acidic conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale formylation reactions followed by neutralization with calcium hydroxide or calcium carbonate to form the calcium salt. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Calcium;5-formyl-2-hydroxybenzenesulfonate undergoes several types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group on the aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens (chlorine, bromine) for halogenation.

Major Products Formed

    Oxidation: 5-carboxy-2-hydroxybenzenesulfonate.

    Reduction: 5-hydroxymethyl-2-hydroxybenzenesulfonate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Calcium;5-formyl-2-hydroxybenzenesulfonate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of calcium;5-formyl-2-hydroxybenzenesulfonate involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, participating in various biochemical reactions. The hydroxyl and sulfonate groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    Sodium 5-formyl-2-hydroxybenzenesulfonate: Similar structure but with sodium instead of calcium.

    5-formyl-2-hydroxybenzenesulfonic acid: The parent acid form without the calcium ion.

    Calcium folinate: Another calcium salt with a formyl group, used in medicine.

Uniqueness

Calcium;5-formyl-2-hydroxybenzenesulfonate is unique due to its specific combination of functional groups and the presence of calcium. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

63468-54-2

Molecular Formula

C14H10CaO10S2

Molecular Weight

442.4 g/mol

IUPAC Name

calcium;5-formyl-2-hydroxybenzenesulfonate

InChI

InChI=1S/2C7H6O5S.Ca/c2*8-4-5-1-2-6(9)7(3-5)13(10,11)12;/h2*1-4,9H,(H,10,11,12);/q;;+2/p-2

InChI Key

ZFUPEGJLKOYKFG-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=C(C=C1C=O)S(=O)(=O)[O-])O.C1=CC(=C(C=C1C=O)S(=O)(=O)[O-])O.[Ca+2]

Origin of Product

United States

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